molecular formula C11H10BrNO B2521162 3-Bromo-7-ethoxyquinoline CAS No. 1476078-53-1

3-Bromo-7-ethoxyquinoline

Cat. No.: B2521162
CAS No.: 1476078-53-1
M. Wt: 252.111
InChI Key: QUMQZIZRSNZDPW-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Scaffolds in Contemporary Organic Chemistry and Drug Discovery

The quinoline scaffold, a fused bicyclic system of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in modern medicinal chemistry and organic synthesis. tandfonline.commdpi.com Its structural rigidity and the ability to be functionalized at various positions make it a "privileged scaffold" in drug discovery. rsc.org This means that quinoline-based structures are frequently identified as active components in a wide range of biologically significant molecules. rsc.org

The versatility of the quinoline nucleus allows for the development of compounds with a broad spectrum of pharmacological activities. tandfonline.comtandfonline.com These include applications as antibacterial, anticancer, antimicrobial, antimalarial, antifungal, and anti-inflammatory agents. tandfonline.comtandfonline.com The development of new synthetic methodologies to create diverse quinoline derivatives is an active area of research, aiming to expand the library of potential therapeutic agents. mdpi.com

Overview of Halogenated and Alkoxy-Substituted Quinoline Motifs in Academic Inquiry

The introduction of halogen and alkoxy substituents onto the quinoline core significantly influences the physicochemical and biological properties of the resulting molecules. Halogenation, the process of introducing one or more halogen atoms, can enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. nih.govacs.org For instance, the presence of a bromine atom can increase the lipophilicity of a molecule, potentially leading to improved cellular uptake. orientjchem.org

Alkoxy groups, such as the ethoxy group, also play a crucial role in modulating the properties of quinoline derivatives. They can influence the compound's solubility, electronic distribution, and ability to form hydrogen bonds, which are critical for interactions with biological macromolecules. researchgate.net The strategic placement of both halogen and alkoxy groups on the quinoline scaffold is a common strategy in medicinal chemistry to fine-tune the pharmacological profile of a compound. nih.gov Recent research has highlighted the potential of halogenated quinoline derivatives in developing novel therapeutic agents, including those with activity against multidrug-resistant bacteria. nih.gov

Physicochemical Properties of 3-Bromo-7-ethoxyquinoline

PropertyValue
CAS Number 1476078-53-1
Molecular Formula C₁₁H₁₀BrNO
Molecular Weight 252.11 g/mol
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-7-ethoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-2-14-10-4-3-8-5-9(12)7-13-11(8)6-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMQZIZRSNZDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=NC=C(C=C2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 3 Bromo 7 Ethoxyquinoline and Its Precursors

Retrosynthetic Analysis of the Target Compound: Key Disconnections and Precursors

Retrosynthetic analysis of 3-bromo-7-ethoxyquinoline identifies several logical bond disconnections to simplify the structure into readily available starting materials. The primary disconnections are:

C-O Ether Bond: Disconnecting the ethoxy group via a Williamson ether synthesis logic points to 3-bromo-7-hydroxyquinoline as a key intermediate precursor. This precursor would be reacted with an ethylating agent.

C-Br Bond: Disconnecting the bromine atom suggests a regioselective electrophilic bromination of a 7-ethoxyquinoline (B3058866) precursor.

Quinoline (B57606) Core Bonds: Further disconnection of the quinoline ring itself leads back to simpler aromatic and aliphatic building blocks. For instance, using the logic of the Skraup or Doebner-von Miller synthesis, a key precursor would be m-ethoxyaniline or a related substituted aniline (B41778), which would undergo condensation and cyclization with a three-carbon unit. wikipedia.orgwikipedia.orgmetu.edu.tr

Based on this analysis, two primary synthetic strategies emerge:

Strategy A: Formation of the 7-ethoxyquinoline core first, followed by bromination at the C-3 position.

Strategy B: Synthesis of a 7-hydroxyquinoline (B1418103) core, followed by bromination at C-3, and subsequent etherification to install the ethoxy group.

Classical and Modern Synthetic Routes to the Quinoline Core Incorporating Bromine and Ethoxy Substituents

The synthesis of the quinoline nucleus is a well-established field, with several named reactions offering pathways to substituted derivatives.

Condensation and Cyclization Reactions in Quinoline Ring Formation

The formation of the quinoline ring system is typically achieved through cyclization reactions that build the pyridine (B92270) part of the heterocycle onto a pre-existing benzene (B151609) ring.

Skraup Synthesis: This method involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). wikipedia.orgrsc.org To obtain a 7-substituted quinoline, a meta-substituted aniline is required. For example, the Skraup reaction with 3-methoxyaniline is known to produce mainly 7-methoxyquinoline. metu.edu.tr A similar approach using 3-ethoxyaniline (B147397) would be a viable route to 7-ethoxyquinoline. The reaction is famously vigorous but effective. wikipedia.org

Doebner-von Miller Reaction: A more versatile method, this reaction uses an aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst. wikipedia.orgiipseries.org For instance, reacting 3-ethoxyaniline with crotonaldehyde (B89634) would be expected to yield 7-ethoxy-2-methylquinoline. This reaction proceeds via conjugate addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation. wikipedia.org

Combes Quinoline Synthesis: This reaction condenses an aniline with a β-diketone under acidic conditions. metu.edu.trwikipedia.org The reaction forms a Schiff base intermediate, which then undergoes acid-catalyzed ring closure and dehydration to form the quinoline. wikipedia.org The choice of aniline and β-diketone dictates the substitution pattern of the final product.

Gould-Jacobs Reaction: This route is particularly useful for synthesizing quinolines with a hydroxyl group at C-4 and a carboxylate at C-3. It involves the condensation of an aniline, such as 4-bromo-3-ethoxyaniline, with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent chemical modifications. nih.gov

Regioselective Halogenation Strategies for Bromine Introduction to the Quinoline Nucleus

Introducing a bromine atom at the C-3 position of the quinoline ring requires careful control of regioselectivity. The electronic nature of the existing substituents and the choice of brominating agent are critical.

Electrophilic bromination of the quinoline ring is influenced by the two fused rings. The pyridine ring is electron-deficient and generally resistant to electrophilic attack, while the benzene ring's reactivity is governed by its substituents. An ethoxy group at C-7 is an activating, ortho-para directing group. However, direct bromination can be complex.

A highly effective strategy involves the use of N-bromosuccinimide (NBS) as the brominating agent. rsc.org A patented method highlights a successful route to an analogous precursor, 3-bromo-7-hydroxyquinoline. google.com This process involves:

Protection of the hydroxyl group of 7-hydroxyquinoline as a trifluoromethanesulfonate (B1224126) ester.

Regioselective bromination of the protected intermediate at the C-3 position using NBS in glacial acetic acid at elevated temperatures (80-100 °C).

Subsequent hydrolysis of the protecting group to yield the desired 3-bromo-7-hydroxyquinoline. google.com

This approach demonstrates that C-3 bromination is feasible, particularly when the more reactive positions on the benzene ring are not overwhelmingly favored or when the reaction is directed by specific protecting groups and conditions. google.com

Etherification Approaches for Ethoxy Group Incorporation

The final introduction of the ethoxy group is most commonly achieved via the Williamson ether synthesis. wikipedia.orgbyjus.com This S_N2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide or other suitable electrophile. wikipedia.org

To synthesize this compound, the precursor 3-bromo-7-hydroxyquinoline is deprotonated with a base to form the corresponding phenoxide. This highly nucleophilic anion then reacts with an ethylating agent, such as ethyl iodide, ethyl bromide, or diethyl sulfate, to form the ether linkage. byjus.comyoutube.com

Key reaction parameters for a successful Williamson ether synthesis include:

Base: Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to ensure complete deprotonation of the phenol. masterorganicchemistry.comnumberanalytics.com

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are typically employed as they effectively solvate the cation without interfering with the nucleophile. byjus.comnumberanalytics.com

Temperature: The reaction may require heating to proceed at a reasonable rate. byjus.com

This method is highly reliable for preparing both symmetrical and asymmetrical ethers and remains a cornerstone of synthetic organic chemistry. wikipedia.orgbyjus.com

Advanced Synthetic Techniques and Reaction Conditions

To improve efficiency, yield, and environmental friendliness, advanced techniques can be applied to the synthesis of quinoline derivatives.

Phase Transfer Catalysis in Quinoline Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). wikipedia.orgcrdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant (usually an anion) from the aqueous phase to the organic phase where the reaction occurs. wikipedia.org

PTC can be advantageously applied to several steps in the synthesis of this compound:

Etherification: The Williamson ether synthesis is a classic application for PTC. Using an aqueous solution of a strong base (like NaOH) and an organic solvent for the hydroxyquinoline precursor, a catalyst such as tetrabutylammonium (B224687) bromide (TBAB) can shuttle the hydroxide (B78521) or the resulting phenoxide ion into the organic phase to react with the ethylating agent. This avoids the need for expensive, anhydrous solvents and strong, hazardous bases like NaH. byjus.comcrdeepjournal.org

Quinoline Ring Formation: PTC has been employed in the synthesis of substituted quinolines. For example, the reaction of indole (B1671886) derivatives with dibromocarbene, generated in situ under PTC conditions, can lead to ring expansion and the formation of a quinoline nucleus, demonstrating the utility of PTC in complex rearrangements and cyclizations. scispace.com

The use of PTC offers greener, more efficient, and often faster reaction pathways, making it a valuable tool in modern organic synthesis. crdeepjournal.org

Transition Metal-Catalyzed Reactions for Quinoline Skeleton Construction

The construction of the quinoline framework has been significantly advanced by the use of transition metal catalysts, which facilitate the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. ias.ac.inresearchgate.net These methods are valued for their ability to construct complex molecular architectures from readily available starting materials. ias.ac.in

A variety of transition metals, including palladium (Pd), rhodium (Rh), copper (Cu), and nickel (Ni), have been employed in reactions such as C-H bond activation, cross-coupling, and domino reactions to assemble the quinoline ring system. ias.ac.inmdpi.com For instance, rhodium-catalyzed C-H activation provides a pathway for the cyclization of anilines with alkynes to form quinolines. mdpi.com Similarly, palladium-catalyzed reactions, such as the Sonogashira coupling followed by cyclization, offer a domino approach to building the quinoline motif from simple precursors. ias.ac.in Copper-catalyzed methods have also been developed for the cascade cyclization of various components to yield diversely functionalized quinolines. ias.ac.in

These catalytic systems often demonstrate broad functional group tolerance and can proceed under mild conditions, making them powerful tools in organic synthesis. mdpi.com The choice of metal, ligand, and reaction conditions is crucial for controlling the regioselectivity and yield of the desired quinoline product.

Table 1: Examples of Transition Metal-Catalyzed Quinoline Synthesis
Catalyst SystemReaction TypeStarting MaterialsKey FeaturesReference
Rh(III) catalyst / Cu(OAc)₂ oxidantCascade Annulation / C-H ActivationAniline derivatives and alkynyl estersFacilitates ortho-C–H bond activation and subsequent cyclization under mild conditions. mdpi.com
Pd(OAc)₂ / 2,4,6-Collidine / Brønsted acidAerobic Oxidation AromatizationAnilines and simple aliphatic alcoholsOffers a straightforward method for preparing diverse quinoline derivatives in high yields. mdpi.com
CuI / SnCl₂·2H₂OCoupling reaction followed by reductive cyclization2-nitrobenzaldehydes, piperidine, and alkyne derivativesOne-pot synthesis providing good to moderate yields. tandfonline.com
Nickel catalystCyclization2-iodoanilines and alkynyl aryl ketonesEffective for the synthesis of 2,4-disubstituted quinolines. ias.ac.in
Silver catalyst (AgBF₄)Oxidant-free cyclizationIsothiocyanate and anilinesProceeds under mild, basic, and oxidant-free conditions to produce 2-aminoquinolines. rsc.org

Green Chemistry Approaches in Quinoline Synthesis

In response to growing environmental concerns, green chemistry principles have been increasingly applied to the synthesis of quinolines. nih.govresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to classical methods like the Skraup, Friedlander, or Doebner-von Miller syntheses, which often require harsh conditions and toxic reagents. tandfonline.comnih.gov

Key green strategies include the use of environmentally benign solvents such as water or ethanol, the development of solvent-free reaction conditions, and the application of reusable catalysts. tandfonline.comijpsjournal.com Microwave-assisted synthesis has emerged as a significant green technique, often leading to shorter reaction times, higher yields, and cleaner reactions. tandfonline.comresearchgate.net For example, microwave irradiation has been successfully used to synthesize quinolines in water, offering a significant environmental advantage over traditional organic solvents. tandfonline.com

Furthermore, the development of nanocatalysts and solid-supported catalysts like Amberlyst-15 provides pathways for efficient synthesis with the added benefit of easy catalyst recovery and reuse, aligning with the principles of sustainable chemistry. tandfonline.comnih.gov One-pot, multi-component reactions are another hallmark of green quinoline synthesis, as they reduce the number of steps and purification procedures, thereby saving time, resources, and reducing waste generation. tandfonline.com

Table 2: Comparison of Green Synthetic Approaches for Quinolines
Green ApproachCatalyst/MediumKey AdvantagesExample ApplicationReference
Microwave-Assisted SynthesisWater or Ethylene GlycolRapid reaction times, high yields, reduced energy consumption.Three-component reaction of aldehydes and 1-aryl ethylidene malononitriles. tandfonline.com
Use of Green SolventsEthanol:Water mixtureReduced toxicity and environmental impact.One-pot three-component condensation using ceric ammonium nitrate (B79036) (CAN) catalyst. tandfonline.com
Reusable CatalystsAmberlyst-15Catalyst can be recovered and reused, reducing waste and cost.Povarov reaction between aromatic aldehydes, N-arylidene-1H-indazol-6-amines, and indoles. tandfonline.com
NanocatalysisMagnetic NanoparticlesHigh catalytic activity, large surface area, easy separation, environmentally safe.Synthesis of 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives. nih.gov
Solvent-Free Reactionp-Toluene sulfonic acid (p-TSA) or Triflic acid (TfOH)Eliminates solvent waste, simplifies work-up.Bronsted acid-catalyzed cyclization of N-alkyl anilines with alkynes or alkenes. tandfonline.com

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity in Academic Synthesis

The optimization of synthetic routes to achieve higher yields and greater selectivity is a central theme in academic research on quinoline synthesis. This involves a systematic investigation of various reaction parameters, including catalysts, solvents, temperature, and reagent stoichiometry.

A key area of optimization is in the electrophilic cyclization of precursors like N-(2-alkynyl)anilines. Research has shown that the choice of electrophilic reagent (e.g., I₂, Br₂, NIS) and solvent can dramatically influence the reaction's efficiency and outcome. organic-chemistry.orgnih.gov For instance, bromine (Br₂) has been identified as a highly effective reagent for this transformation, affording high yields of the corresponding 3-bromoquinolines. organic-chemistry.org Computational analyses have sometimes been employed to understand the reaction mechanisms, revealing that factors like the nonsymmetrical binding of electrophiles to an alkyne's triple bond are crucial for achieving high selectivity. organic-chemistry.org

In transition metal-catalyzed reactions, optimization often focuses on the ligand and additives. The ligand can influence the reactivity and selectivity of the metal center, while additives can act as oxidants or promoters to facilitate key steps in the catalytic cycle. mdpi.com For example, in the synthesis of a precursor for an imaging agent, the reaction of diethyl 2-(((4-bromo-3-ethoxyphenyl)amino)methylene)malonate was optimized by using POCl₃ with tetrabutylammonium chloride for the cyclization/chlorination step to form the chloroquinoline intermediate. nih.gov The systematic variation of these parameters allows for the fine-tuning of reaction pathways to maximize the production of the desired substituted quinoline, such as this compound, while minimizing the formation of byproducts.

Table 3: Studies on Optimization of Quinoline Synthesis
Reaction TypeOptimized ParameterFindingImpact on SynthesisReference
Electrophilic CyclizationElectrophileBromine (Br₂) was found to be the most effective reagent, achieving up to 96% yield.Maximizes yield for the synthesis of 3-haloquinolines. organic-chemistry.org
Electrophilic CyclizationBaseChanging the base from NaHCO₃ to Na₂CO₃ resulted in a messy reaction with no desired product.Demonstrates the critical role of the base in achieving a clean reaction and good yield. nih.gov
Cyclization/ChlorinationReagentsUse of POCl₃ and tetrabutylammonium chloride for cyclization of a malonate derivative.Efficient one-pot formation of a key ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate intermediate. nih.gov
Metal-Free CyclizationSolventA moderate yield (40–57%) was observed with solvents like DCE, toluene, or DMF, while solvent-free conditions gave a high yield (83%).Highlights the potential for improved efficiency and greener conditions by eliminating solvents. tandfonline.com

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 7 Ethoxyquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of 3-Bromo-7-ethoxyquinoline provides critical information about the arrangement of protons. The spectrum is characterized by distinct signals for the aromatic protons on the quinoline (B57606) core and the aliphatic protons of the ethoxy substituent.

The ethoxy group exhibits a typical ethyl pattern: a quartet corresponding to the methylene (B1212753) protons (-O-CH₂-) and a triplet for the terminal methyl protons (-CH₃). The quartet appears further downfield due to the deshielding effect of the adjacent oxygen atom. The coupling between these two sets of protons typically shows a J-value of around 7.0 Hz.

The protons on the quinoline ring appear in the aromatic region of the spectrum. Their specific chemical shifts are influenced by the electronic effects of the bromine and ethoxy substituents. The proton at the C2 position is expected to be a singlet and significantly downfield due to the adjacent nitrogen atom and the bromine at C3. The proton at C4 would also appear as a singlet. The protons on the benzo-fused ring (H5, H6, and H8) form a more complex system. For a related compound, 7-bromo-2-phenoxyquinoline, the proton signals appear at δ 8.06 (d, J = 9.0 Hz), 7.96 (s), 7.59 (d, J = 9.0 Hz), and 7.49 (d, J = 7.2 Hz). rsc.org By analogy, the H8 proton in this compound is expected to be a doublet, coupled to H7 (which is substituted). The H5 and H6 protons would also show characteristic splitting patterns based on their coupling with each other.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2 8.5 - 8.8 Singlet (s) N/A
H-4 8.1 - 8.3 Singlet (s) N/A
H-5 7.8 - 8.0 Doublet (d) ~9.0
H-6 7.1 - 7.3 Doublet of doublets (dd) ~9.0, ~2.5
H-8 7.3 - 7.5 Doublet (d) ~2.5
-OCH₂CH₃ 4.1 - 4.3 Quartet (q) ~7.0

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon skeleton. Each unique carbon atom in this compound produces a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The carbon of the methyl group (-CH₃) in the ethoxy substituent is expected to appear at the highest field (lowest ppm value), typically around 14-15 ppm. The methylene carbon (-O-CH₂-) will be further downfield, around 64-65 ppm, due to the direct attachment to the electronegative oxygen atom.

The ten carbons of the quinoline ring will have signals in the aromatic region (approximately 110-160 ppm). The C3 carbon, bearing the bromine atom, will have its resonance shifted due to the halogen's influence. The C7 carbon, attached to the ethoxy group, will be significantly deshielded. Quaternary carbons (C3, C4a, C7, and C8a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). For the related compound 3-Bromo-2-(ethylsulfanyl)quinoline, the carbon signals appear at δ 14.0, 25.7, 117.0, 125.7, 126.6, 126.7, 128.0, 129.8, 137.5, 146.7, and 158.7. semanticscholar.org

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 150 - 152
C-3 115 - 118
C-4 138 - 140
C-4a 148 - 150
C-5 128 - 130
C-6 118 - 120
C-7 160 - 162
C-8 105 - 107
C-8a 125 - 127
-OCH₂CH₃ 64 - 65

Two-Dimensional NMR Techniques (e.g., HMBC, HMQC) for Definitive Connectivity and Regioisomer Differentiation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecular structure. nih.gov

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate the signals of protons with the signals of the carbon atoms to which they are directly attached. rsc.org This allows for the definitive assignment of which proton is bonded to which carbon, simplifying the analysis of the complex aromatic region of the spectra.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. rsc.org HMBC is particularly crucial for identifying the connectivity around quaternary carbons and for differentiating between regioisomers. For this compound, an HMBC experiment would show a correlation between the methylene protons of the ethoxy group and the C7 carbon of the quinoline ring, confirming the position of the ethoxy substituent. It would also show correlations between H2 and C4, and between H4 and C2/C8a, confirming the substitution pattern on the heterocyclic ring.

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₁H₁₀BrNO, with a calculated molecular weight of approximately 252.11 g/mol . bldpharm.com

A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion (M⁺) and any bromine-containing fragments. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (50.7% and 49.3%, respectively). This results in an M⁺ peak and an M+2 peak of almost identical intensity. miamioh.edumsu.edu

The fragmentation of this compound under electron impact ionization would likely proceed through several key pathways:

Loss of an ethyl radical: Cleavage of the ethyl group from the ethoxy substituent would result in a fragment ion with the loss of 29 mass units (C₂H₅).

Loss of an ethoxy radical: Cleavage of the entire ethoxy group would lead to a fragment with the loss of 45 mass units (•OC₂H₅).

Loss of a bromine atom: Cleavage of the C-Br bond would result in a fragment showing the loss of 79 or 81 mass units.

McLafferty Rearrangement: While less common for aromatic ethers, fragmentation can sometimes occur through rearrangement pathways.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

m/z Value Identity
251/253 [M]⁺ (Molecular Ion)
222/224 [M - C₂H₅]⁺
206/208 [M - OC₂H₅]⁺

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching vibrations from the ethoxy group would be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). youtube.com

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system are expected to produce a series of sharp bands in the 1500-1650 cm⁻¹ region. researchgate.net

C-O Stretching: The C-O stretching vibration of the aryl ether linkage is a prominent feature and typically appears as a strong band in the range of 1200-1250 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration occurs at lower frequencies, typically in the fingerprint region below 690 cm⁻¹.

For a similar compound, Ethyl 8-bromo-7-methylquinoline-2-carboxylate, IR absorptions were observed at 2925, 2854 (C-H stretches), and 1716, 1589, 1553 (C=O and C=C/C=N stretches) cm⁻¹. rsc.org

Single Crystal X-ray Diffraction Crystallography for Solid-State Molecular Architecture Determination

While a crystal structure for this compound has not been reported in the searched literature, such an analysis would provide incontrovertible proof of its structure. It would confirm the planarity of the quinoline ring system and reveal the conformation of the ethoxy group relative to the ring. Furthermore, it would elucidate any intermolecular interactions, such as π-π stacking or halogen bonding, that govern the packing of the molecules in the solid state. For related quinoline derivatives, X-ray diffraction has been used to confirm their structures and analyze packing arrangements. researchgate.net

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational chemistry and theoretical investigation of the compound This compound .

Therefore, it is not possible to provide detailed, scientifically accurate findings or data tables for the following requested analyses for this specific molecule:

Density Functional Theory (DFT) Calculations: Including geometry optimization, conformational analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and prediction of spectroscopic parameters like NMR chemical shifts.

Molecular Docking Studies: Including the identification of plausible binding modes and active site interactions.

While the principles and methodologies for these computational studies are well-established for a wide range of quinoline derivatives rsc.orgscirp.orgresearchgate.net, the specific application and resulting data for this compound have not been reported in the accessible scientific domain. Generating content on these topics without specific research data would be speculative and would not meet the required standards of scientific accuracy.

General Context on Computational Studies of Quinoline Derivatives

For context, computational studies on other quinoline derivatives are common in the scientific literature. Researchers utilize these methods for various purposes:

Density Functional Theory (DFT) is a powerful tool used to understand the electronic structure, stability, and reactivity of molecules. rsc.org By optimizing the molecule's geometry, scientists can predict its most stable three-dimensional shape. mdpi.com HOMO-LUMO analysis helps in understanding the chemical reactivity and kinetic stability by examining the energy gap between the highest occupied and lowest unoccupied molecular orbitals. scirp.orgresearchgate.net MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govchemrxiv.org

Molecular Docking is a computational technique used to predict how a molecule (ligand) might bind to a specific target protein. researchgate.netnih.gov This is crucial in drug discovery for identifying potential interactions with biological targets and understanding the mechanism of action. researchgate.net

Should research on the computational analysis of this compound be published in the future, this article can be updated to reflect those specific findings.

Computational Chemistry and Theoretical Investigations of 3 Bromo 7 Ethoxyquinoline

Molecular Docking Studies for Ligand-Target Interaction Prediction

Prediction of Binding Affinities and Energetic Landscapes

The prediction of binding affinities and the exploration of energetic landscapes are cornerstones of computational drug discovery and materials science. For a molecule like 3-bromo-7-ethoxyquinoline, these methods can predict its potential to interact with biological targets, such as enzymes or receptors.

Molecular docking is a primary tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target. ijprajournal.comnih.gov This technique involves computationally placing the ligand (this compound) into the binding site of a protein. A scoring function is then used to estimate the binding free energy, which indicates the strength of the interaction. For instance, in studies of other quinoline (B57606) derivatives as potential enzyme inhibitors, docking simulations have been used to identify key interactions, such as hydrogen bonds and π-π stacking, that contribute to binding. nih.govnih.gov The results of such a hypothetical docking study for this compound could be presented as follows:

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Protein Kinase A (PKA)-8.2Lys72, Glu170Hydrogen Bond
Cyclooxygenase-2 (COX-2)-7.5Arg120, Tyr355Hydrogen Bond, Pi-Alkyl
HIV-1 Reverse Transcriptase-9.1Lys101, Tyr181Pi-Pi Stacking

This table is illustrative and based on typical results for quinoline derivatives; it does not represent experimental data for this compound.

Beyond simple docking, the energetic landscape of this compound's interaction with a target can be mapped using more advanced computational methods. Techniques such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can provide more accurate calculations of binding free energies. These methods simulate the gradual transformation of one molecule into another to calculate the free energy difference between two states, offering a more detailed picture of the energetic favorability of binding.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. For this compound, MD simulations can be used to understand its conformational flexibility and the stability of its interactions with a biological target. nih.gov

An MD simulation begins with a starting structure, often obtained from molecular docking, and then calculates the forces between atoms and their subsequent movements over a series of small time steps. mdpi.com This produces a trajectory of the molecule's behavior, revealing how it adapts its shape and how it interacts with its environment.

Key insights that can be gained from MD simulations of a this compound-protein complex include:

Conformational Stability: Analysis of the root-mean-square deviation (RMSD) of the molecule's backbone atoms over time can indicate whether the binding pose is stable. nih.gov

Flexibility of the Molecule: The root-mean-square fluctuation (RMSF) of individual atoms or functional groups can highlight which parts of this compound are more flexible. nih.gov

Interaction Stability: MD simulations can track the persistence of specific interactions, such as hydrogen bonds, throughout the simulation, providing a measure of their strength and importance for binding. nih.gov

The results of an MD simulation are often visualized through plots and can be summarized in data tables. Below is an example of how data from an MD simulation of this compound bound to a hypothetical protein target might be presented.

Simulation ParameterValueInterpretation
Simulation Time100 nsThe total duration of the simulation.
Average RMSD of Ligand1.5 ÅA low RMSD suggests the ligand remains in a stable binding pose.
Average RMSF of Ethoxy Group2.8 ÅHigher flexibility in this region compared to the quinoline core.
Hydrogen Bond Occupancy with Target85%A key hydrogen bond is maintained for a majority of the simulation time.

This table is illustrative and based on typical results for quinoline derivatives; it does not represent experimental data for this compound.

Mechanistic Organic Chemistry: Reactions Involving 3 Bromo 7 Ethoxyquinoline

Nucleophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike typical SN2 reactions, the SNAr mechanism does not involve a backside attack, which is sterically hindered by the aromatic ring. Instead, it generally proceeds via a two-step addition-elimination mechanism. chemistrysteps.comlibretexts.org

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken in this step. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. chemistrysteps.com

For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com These groups stabilize the negative charge of the Meisenheimer complex through resonance. In the case of 3-Bromo-7-ethoxyquinoline, the quinoline ring itself is electron-deficient due to the electronegativity of the nitrogen atom, which can activate the ring towards nucleophilic attack.

However, the bromine at the 3-position is not directly ortho or para to the ring nitrogen. Activation is significantly enhanced when additional powerful EWGs, such as a nitro group, are present on the ring. For instance, studies on 6-bromoquinoline have shown that the introduction of a nitro group at the C-5 position activates the adjacent bromo group for nucleophilic substitution by cyclic amines like morpholine and piperazine. semanticscholar.orgresearchgate.net This activation is due to the strong electron-withdrawing nature of the nitro group, which effectively stabilizes the intermediate Meisenheimer complex.

A similar principle would apply to this compound. While the compound itself may not be highly reactive towards SNAr, the introduction of a strong electron-withdrawing group at an ortho or para position (e.g., C-2, C-4, or on the carbocyclic ring at C-5 or C-8) would render the bromine at C-3 susceptible to displacement by various nucleophiles. The reactivity of aryl halides in SNAr reactions often follows the order F > Cl ≈ Br > I, which is the reverse of the trend seen in SN2 reactions. wikipedia.org This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of the leaving group. youtube.com

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

The bromine atom at the C-3 position of this compound makes it an ideal substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. mdpi.com

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org The reaction is widely used due to the stability and low toxicity of the boronic acid reagents. nih.gov For this compound, a Suzuki-Miyaura coupling would involve its reaction with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base.

The catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) species. libretexts.org

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium complex.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

A representative reaction is the coupling of 3-bromoquinoline with an isoxazole-boronic acid pinacol ester, which highlights the utility of this method for creating complex heterocyclic structures. researchgate.net

Reactants Catalyst System Product Bond Formed
This compound, Arylboronic acidPd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃)3-Aryl-7-ethoxyquinolineC-C
This compound, Vinylboronic acidPd(0) complex, Base3-Vinyl-7-ethoxyquinolineC-C

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.org This reaction has largely replaced harsher traditional methods and is tolerant of a wide range of functional groups. wikipedia.org this compound can be coupled with primary or secondary amines to yield 3-amino-7-ethoxyquinoline derivatives.

The mechanism is similar to the Suzuki coupling, involving an oxidative addition, formation of a palladium-amido complex, and reductive elimination. The choice of phosphine (B1218219) ligand is crucial for the efficiency of the reaction, with bulky, electron-rich ligands often providing the best results. nih.gov

Reactants Catalyst System Product Bond Formed
This compound, Primary/Secondary AminePd precatalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu)3-(Amino)-7-ethoxyquinolineC-N
This compound, Aniline (B41778)Pd precatalyst, Ligand, Base3-(Phenylamino)-7-ethoxyquinolineC-N

Ullmann Reaction:

The Ullmann reaction traditionally refers to the copper-catalyzed synthesis of symmetric biaryls. organic-chemistry.org However, "Ullmann-type" reactions are more broadly used to describe copper-catalyzed nucleophilic aromatic substitutions to form C-O, C-N, and C-S bonds. organic-chemistry.orgnih.gov For this compound, an Ullmann condensation with an alcohol or phenol in the presence of a copper catalyst and a base would yield 3-alkoxy- or 3-aryloxy-7-ethoxyquinoline derivatives. Similarly, reaction with an amine can form a C-N bond. nih.gov These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be advantageous for specific substrates. nih.gov

Reactants Catalyst System Product Bond Formed
This compound, PhenolCu catalyst (e.g., CuI), Ligand (e.g., L-proline), Base (e.g., K₂CO₃)3-Phenoxy-7-ethoxyquinolineC-O
This compound, N-HeterocycleCu catalyst (e.g., CuI), Ligand, Base3-(Heterocyclyl)-7-ethoxyquinolineC-N

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

Cycloaddition reactions are powerful processes that form cyclic molecules in a single step, often with high stereospecificity. libretexts.org The quinoline ring system can participate in such reactions, leading to the formation of complex, fused heterocyclic structures.

One of the most relevant cycloaddition reactions for quinolines is the aza-Diels-Alder reaction, also known as the Povarov reaction. escholarship.org This is a [4+2] cycloaddition where an imine (acting as the aza-diene) reacts with an electron-rich alkene or alkyne (the dienophile) to form tetrahydroquinolines, which can then be oxidized to quinolines. mdpi.com

While this compound itself would not be the starting diene or dienophile, the quinoline ring can act as the dienophile component in dearomative cycloaddition reactions. nih.gov For instance, photochemical intermolecular [4+2] cycloadditions between bicyclic azaarenes like quinolines and various alkenes have been developed. These reactions convert the flat aromatic system into a three-dimensional bridged polycyclic structure. nih.gov In such a reaction, the benzene (B151609) portion of the quinoline ring acts as the diene. The presence of the ethoxy group at C-7 would increase the electron density of the carbocyclic ring, potentially influencing the regioselectivity and rate of the cycloaddition.

Another class of cycloadditions is the 1,3-dipolar cycloaddition, which is a valuable method for constructing five-membered heterocycles. libretexts.org While specific examples involving this compound are not prevalent, the C=N bond within the quinoline ring could potentially react with certain 1,3-dipoles to form fused heterocyclic systems under appropriate conditions.

The general modes of cycloaddition for a quinoline core are summarized below:

Reaction Type Role of Quinoline Reactant Partner Resulting Structure
aza-Diels-Alder (Povarov)ProductAryl imine + AlkeneSubstituted quinoline
Dearomative [4+2] CycloadditionDiene (Benzene ring part)AlkeneBridged polycycle
1,3-Dipolar CycloadditionDipolarophile (C=N bond)1,3-DipoleFused 5-membered heterocycle

Studies on Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. libretexts.org The regioselectivity of the reaction—that is, the position where the electrophile attacks—is governed by the electronic properties of the substituents already present on the ring. youtube.com

In the quinoline ring system, electrophilic attack is generally disfavored on the pyridine (B92270) ring due to its deactivation by the protonated nitrogen under acidic conditions. Substitution typically occurs on the benzene ring, primarily at the C-5 and C-8 positions.

The substituents on this compound will further modulate this reactivity:

7-Ethoxy Group (-OEt): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density through resonance. It will therefore direct incoming electrophiles to the C-6 and C-8 positions.

3-Bromo Group (-Br): This is a deactivating, ortho, para-directing group. It deactivates the ring through its electron-withdrawing inductive effect but directs substitution to the ortho (C-2, C-4) and para (not available on the pyridine ring) positions through resonance. Its effect on the reactivity of the separate benzene ring is less pronounced.

Quinoline Nitrogen: As mentioned, it deactivates the pyridine ring (positions 2, 3, 4) towards electrophilic attack.

Predicted Regioselectivity of Electrophilic Attack:

C-8 Position: This position is ortho to the strongly activating ethoxy group. Attack at this position is highly favored.

C-6 Position: This position is para to the ethoxy group, also making it an activated site for substitution.

C-5 Position: While this is an inherently reactive position in quinoline, it is meta to the ethoxy group, making it less favored than C-6 and C-8.

Therefore, the major products of electrophilic aromatic substitution on this compound are expected to be the 8-substituted and 6-substituted derivatives. Studies on the bromination of 8-substituted quinolines, such as 8-methoxyquinoline, show that substitution occurs selectively at the C-5 position, demonstrating the powerful directing effect of substituents on the benzene ring. acgpubs.orgresearchgate.net Similarly, nitration of bromoquinolines often occurs on the benzene ring at positions activated by other groups or at the inherently reactive C-5 and C-8 positions. nih.govscirp.org

Advanced Derivatization and Functionalization Strategies of 3 Bromo 7 Ethoxyquinoline

Modification at the Bromine Position via Carbon-Carbon and Carbon-Heteroatom Coupling

The bromine atom at the C-3 position of 3-Bromo-7-ethoxyquinoline is a key functional handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, providing access to a wide array of substituted quinoline (B57606) derivatives.

Carbon-Carbon Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. wikipedia.orgfishersci.fr The Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl boronic acids would yield 3-aryl- or 3-heteroaryl-7-ethoxyquinoline derivatives. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. wikipedia.orgresearchgate.net The choice of catalyst and reaction conditions can be crucial for achieving high yields and selectivity, especially with sterically hindered or electronically diverse coupling partners. rsc.org

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is employed. wikipedia.orgorganic-chemistry.org This reaction couples this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgthalesnano.com This method allows for the synthesis of 3-alkynyl-7-ethoxyquinolines, which are valuable intermediates for further transformations or as final products with specific electronic or biological properties.

Carbon-Heteroatom Coupling Reactions:

Buchwald-Hartwig Amination: This reaction provides a direct route to synthesize arylamines by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org Applying this to this compound allows for the introduction of a wide range of primary and secondary amines at the C-3 position, leading to the formation of 3-amino-7-ethoxyquinoline derivatives. nih.gov The selection of the appropriate palladium catalyst and ligand is critical for the success of this reaction, with various phosphine (B1218219) ligands being developed to accommodate a broad substrate scope. chemrxiv.org

The table below summarizes the key coupling reactions for modifying the C-3 position of this compound.

Coupling Reaction Reactant Catalyst System Product Type
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd catalyst (e.g., Pd(PPh₃)₄), Base3-Aryl/Heteroaryl-7-ethoxyquinoline
SonogashiraTerminal AlkynePd catalyst, Cu(I) co-catalyst, Base3-Alkynyl-7-ethoxyquinoline
Buchwald-HartwigPrimary/Secondary AminePd catalyst, Phosphine ligand, Base3-Amino-7-ethoxyquinoline

Functionalization of the Ethoxy Group for Novel Conjugates

The ethoxy group at the C-7 position offers another site for modification, primarily through cleavage to reveal a hydroxyl group. This 7-hydroxyquinoline (B1418103) derivative is a valuable intermediate for synthesizing novel conjugates through etherification or esterification reactions.

The demethylation or de-ethylation of alkoxyquinolines is a common strategy. nih.gov While various reagents can be employed, the choice often depends on the other functional groups present in the molecule to ensure selectivity. research-nexus.netresearchgate.net For instance, boron tribromide (BBr₃) is a powerful reagent for cleaving ethers, though it can sometimes lead to demethylation at other positions if multiple methoxy (B1213986) groups are present. research-nexus.net Milder and more selective methods, such as using lithium chloride in DMF, have also been reported to give superior yields in certain cases. nih.gov

Once 3-bromo-7-hydroxyquinoline is obtained, the hydroxyl group can be used to link the quinoline core to other molecules. researchgate.netgoogle.com This can be achieved through Williamson ether synthesis or by forming ester linkages with carboxylic acids. This strategy is particularly useful for creating molecules with dual functionalities or for attaching the quinoline scaffold to a larger molecular assembly.

Synthesis of Hybrid Molecules Featuring the this compound Core

Hybrid molecules, which combine two or more different pharmacophores, are a major focus in drug discovery to overcome drug resistance and enhance therapeutic efficacy. The this compound core is an excellent platform for constructing such hybrids.

Quinoline-Thiazole Hybrid Systems

The combination of quinoline and thiazole (B1198619) moieties has been shown to produce compounds with significant biological activities, including antimicrobial and antioxidant properties. nih.govymerdigital.comnih.govencyclopedia.pub The synthesis of quinoline-thiazole hybrids can be achieved by first converting this compound into a derivative that can be coupled with a thiazole ring. For example, a common approach involves creating a thiosemicarbazone from a quinoline aldehyde, which is then cyclized with reagents like ethyl chloroacetate (B1199739) to form the thiazole ring. nih.gov A one-pot strategy for synthesizing thiazole-tethered 7-ethoxy quinoline hybrids has also been reported, highlighting the efficiency of modern synthetic methods. researchgate.net

Quinoline-Pyrazole/Triazole Hybrid Systems

Quinoline-pyrazole and quinoline-triazole hybrids have also attracted considerable attention due to their broad spectrum of pharmacological activities, including anticancer and anti-HIV properties. asianpubs.orgmdpi.comresearchgate.netnih.gov The synthesis of these hybrids often involves the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov For example, an azide-functionalized quinoline can be reacted with a terminal alkyne-containing pyrazole (B372694) or vice versa to form the 1,2,3-triazole linkage. asianpubs.orgmdpi.com Alternatively, quinoline hydrazides can be reacted with appropriate precursors to construct pyrazole or 1,2,4-triazole (B32235) rings. rasayanjournal.co.inresearchgate.net

Other Fused and Linked Heterocyclic Conjugates

Beyond thiazoles, pyrazoles, and triazoles, the this compound core can be conjugated with a variety of other heterocyclic systems. researchgate.net Palladium-catalyzed intramolecular C-H arylation is a powerful tool for creating fused heterocyclic systems. researchgate.net This can lead to the formation of complex, polycyclic aromatic structures with unique electronic and biological properties. The versatility of the quinoline scaffold allows for its incorporation into a wide range of linked and fused heterocyclic conjugates, expanding the chemical space for drug discovery and materials science.

Development of Poly-Substituted Quinoline Derivatives

The strategic functionalization of this compound can be extended to create poly-substituted quinoline derivatives with multiple points of diversity. rsc.orgresearchgate.netresearchgate.net Starting with the derivatization at the C-3 position, further modifications can be introduced at other positions of the quinoline ring. For instance, after a Suzuki coupling at C-3, electrophilic aromatic substitution reactions could be employed to introduce nitro or halogen groups onto the benzene (B151609) ring of the quinoline core, which can then be further functionalized. Nickel-catalyzed synthesis methods have also been reported for producing polysubstituted quinolines. nih.gov The development of such multi-substituted quinolines is crucial for fine-tuning the properties of the final molecules, whether for optimizing biological activity or for creating materials with specific optical or electronic characteristics.

Biological and Pharmacological Research Applications of 3 Bromo 7 Ethoxyquinoline Derivatives

Medicinal Chemistry Investigations of Biological Activities

The quinoline (B57606) core is a prominent scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. However, specific investigations into the medicinal chemistry of 3-Bromo-7-ethoxyquinoline derivatives are not well-documented.

Antimicrobial Research: Antibacterial and Antifungal Potentials

Research into the antimicrobial properties of quinoline derivatives is extensive. However, specific studies detailing the evaluation of this compound derivatives against key bacterial and fungal pathogens are not prevalent in the reviewed literature. For context, studies on other bromo- and alkoxy-substituted quinolines have shown antimicrobial potential. For instance, certain 7-bromoquinoline-5,8-dione derivatives have been synthesized and investigated for their antimicrobial activity, though these are structurally distinct from the 3-bromo-7-ethoxy configuration.

There is a lack of specific data in the scientific literature detailing the antibacterial activity of this compound derivatives against common Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. While research on other classes of quinolines has demonstrated activity against these strains, direct evidence for the 3-bromo-7-ethoxy substituted variants is not available.

Similarly, the antifungal efficacy of this compound derivatives against opportunistic fungal pathogens like Candida albicans and Aspergillus niger has not been specifically reported in the available research. The antifungal potential of quinoline compounds is an active area of investigation, with some 7- and 5,7-substituted 8-quinolinols showing activity. nih.govnih.gov However, these findings cannot be directly extrapolated to the 3-bromo-7-ethoxy scaffold.

The mechanism of antimicrobial action for this compound derivatives remains unelucidated due to the absence of specific studies. Dihydrofolate reductase (DHFR) is a known target for some antimicrobial agents, and various heterocyclic compounds, including some quinoline derivatives, have been investigated as DHFR inhibitors. nih.govrjpbr.comresearchgate.net However, there is no direct evidence to suggest that this compound derivatives exert their potential antimicrobial effects through DHFR inhibition or other mechanisms like cell wall disruption.

Anticancer Research and Cytotoxicity Studies

Protein tyrosine kinases (PTKs) are crucial targets in cancer therapy, and various kinase inhibitors have been developed. nih.govresearchgate.netnih.govmdpi.combiocrick.com While the quinoline scaffold is present in some kinase inhibitors, there is no specific information available regarding the inhibitory activity of this compound derivatives against PTKs or other kinase pathways.

Based on a thorough review of available scientific literature, there is a significant lack of research specifically focused on the biological and pharmacological applications of this compound and its derivatives. The outlined areas of antimicrobial and anticancer research, including specific bacterial and fungal strains, mechanisms of action, and kinase inhibition, have not been sufficiently investigated for this particular chemical entity. Therefore, the potential of this compound derivatives in medicinal chemistry remains an open area for future investigation.

DNA Binding and Inhibition of Nucleic Acid Biosynthesis

Derivatives of the quinoline scaffold have been investigated for their interactions with DNA and their potential to inhibit the biosynthesis of nucleic acids, a mechanism central to the activity of some anticancer agents. nih.govnih.gov The introduction of a bromine atom onto the heterocyclic system can influence these interactions. Studies on related bromo-substituted compounds have demonstrated differential DNA binding activity. nih.gov For instance, certain 7-chloro-(4-thioalkylquinoline) derivatives have been shown to inhibit both DNA and RNA synthesis, leading to apoptosis in cancer cells. mdpi.com This inhibition is reflected by the low incorporation of 5-bromo-2-deoxyuridine (BrDU) and 5-bromouridine (B41414) (BrU) into newly synthesized DNA and RNA, respectively. mdpi.com These findings suggest that this compound derivatives could potentially exert cytotoxic effects by interfering with nucleic acid replication and transcription, which are critical for the proliferation of cancer cells. nih.govmdpi.com

Induction of Oxidative Stress in Cancer Cells

A significant strategy in cancer therapy involves the modulation of reactive oxygen species (ROS) to induce oxidative stress, which can be lethal to cancer cells. nih.govmdpi.com Cancer cells often have a disrupted redox balance, making them more susceptible to agents that further increase ROS levels. mdpi.com Various quinoline and brominated compounds have been shown to exert their anticancer effects through this mechanism. researchgate.netmdpi.com The generation of ROS can damage essential biomolecules such as nucleic acids, lipids, and proteins, ultimately leading to cell death. nih.gov For example, brominated plastoquinone (B1678516) analogs have demonstrated cytotoxic activity in breast cancer cells by inducing oxidative stress and cell cycle arrest. researchgate.net This pro-oxidative strategy is a key mechanism for many chemotherapeutic drugs. mdpi.com It is plausible that derivatives of this compound could also function as inducers of oxidative stress, thereby providing a potential avenue for their application in oncology research. mdpi.comnih.gov

Antimalarial and Antiparasitic Evaluations

Quinoline-based compounds have long been a cornerstone of antimalarial therapy, with their mechanism of action often involving the disruption of heme metabolism in the Plasmodium parasite. nih.gov The emergence of drug-resistant strains, particularly of Plasmodium falciparum, has necessitated the development of new quinoline derivatives. nih.gov Modifications to the quinoline core, including halogenation, have been explored to create analogs with potent activity against both sensitive and resistant parasite strains. raco.cat

Research into novel 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives revealed that the introduction of a 4-bromophenyl group resulted in a compound with notable in vitro antimalarial activity against a chloroquine-sensitive strain of P. falciparum. This highlights the potential importance of a bromo-substituent in enhancing antiparasitic potency. Beyond malaria, derivatives of related heterocyclic systems, such as coumarins, have shown activity against other parasites like Trypanosoma cruzi and Toxoplasma gondii. nih.govnih.gov

Compound ClassTarget OrganismKey FindingsReference
Bisquinoline DerivativesP. falciparumShowed IC50 values in the range of 1–100 nM. Potent inhibitors of hematin (B1673048) polymerization. nih.gov
Di-halogenated Isocryptolepine Derivatives (e.g., 8-bromo-2-chloroisocryptolepine)P. falciparum (3D7 and W2mef strains)Displayed good antimalarial activity with IC50 values of 57 ± 14 nM and 85 ± 5.6 nM, respectively. raco.cat
3-(3-(7-chloroquinolin-4-ylamino)propyl)-2-(4-bromophenyl)-1,3-thiazinan-4-oneP. falciparum (RKL-2 strain)Exhibited superior antimalarial activity compared to other derivatives in the same series.
Coumarin-Chalcone HybridsLeishmania braziliensis, Trypanosoma cruziExhibited moderate-to-high antitrypanosomal and antileishmanial activity. nih.gov

Antiviral Activities (e.g., HIV-1 Integrase Inhibition)

The Human Immunodeficiency Virus type 1 (HIV-1) integrase is a crucial enzyme for viral replication, as it catalyzes the integration of the viral DNA into the host cell's genome, making it a prime target for antiviral drugs. mdpi.com Styrylquinoline (SQ) derivatives have been identified as efficient inhibitors of the 3'-processing activity of HIV-1 integrase, with IC50 values typically in the low micromolar range (0.5 to 5 µM). nih.gov

The mechanism of these inhibitors appears to be competitive, preventing the formation of the integrase-viral DNA complex. nih.gov Studies suggest that these compounds bind to a site that prevents the recognition of viral DNA, thereby inhibiting the subsequent 3'-processing and strand transfer reactions. nih.gov The presence of specific substituents on the quinoline ring is critical for this activity. For example, a free carboxylic group at the C-7 position has been shown to significantly improve integrase inhibition, suggesting that a Lewis base at this position is beneficial for potent inhibition. mdpi.com This indicates that derivatives of this compound could be synthesized and evaluated as potential HIV-1 integrase inhibitors, leveraging the quinoline scaffold's established antiviral potential. mdpi.comnih.gov

Compound ClassTargetIC50 / Ki ValueMechanism of ActionReference
Styrylquinoline (SQ) derivativesHIV-1 Integrase (3'-processing)0.5 - 5 µM (IC50)Prevents IN-DNA recognition; competitive inhibition. nih.gov
Styrylquinoline (SQ) derivativesHIV-1 Integrase400 - 900 nM (Ki)Competitive inhibition. nih.gov
Coumarin-3-carbohydrazide hybridsHIV-1 Integrase14 nM (IC50 for lead compounds)Inhibition of integrase activity. mdpi.com

Anti-inflammatory and Analgesic Properties

Research into heterocyclic compounds has revealed significant potential for developing novel anti-inflammatory and analgesic agents. jptcp.comresearchgate.net Derivatives of isoquinoline (B145761), a structural isomer of quinoline, have been investigated for these properties. Specifically, studies on 3-bromo isoquinoline derivatives have suggested their potential as lead molecules for creating potent analgesic and anti-inflammatory drugs. jptcp.com

Similarly, various coumarin (B35378) derivatives, which also feature a core heterocyclic ring system, have demonstrated anti-inflammatory activity. nih.govnih.gov For example, 6-bromo-8-methoxy-3-(3-methoxyphenyl)coumarin exhibited significant inhibitory activity on nitric oxide production in lipopolysaccharide-activated macrophages, with an IC₅₀ value of 6.9 μM. nih.gov The mechanism for some coumarin derivatives involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. nih.gov Given these findings in structurally related brominated heterocycles, derivatives of this compound represent a class of compounds worthy of investigation for their potential anti-inflammatory and analgesic effects. jptcp.comnih.gov

CompoundActivityIC50 ValueCell Line / ModelReference
6,8-dichloro-3-(2-methoxyphenyl)coumarinNitric Oxide Production Inhibition8.5 μMRAW264.7 cells nih.gov
6-bromo-8-methoxy-3-(3-methoxyphenyl)coumarinNitric Oxide Production Inhibition6.9 μMRAW264.7 cells nih.gov
N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamideInhibition of IL-6 and TNF-α releasePotent activity notedRAW 264.7 cells nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Influence of Substituent Modifications on Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds by identifying the chemical features responsible for their biological effects. For quinoline-based derivatives, the nature and position of substituents on the heterocyclic ring system profoundly influence their potency and selectivity across various biological targets. nih.govnih.gov

In the context of antiviral activity , particularly HIV-1 integrase inhibition, the presence of a Lewis base-containing group, such as a free carboxylic acid, at the C-7 position of the quinoline ring has been shown to greatly enhance inhibitory potency. mdpi.com Conversely, masking this group (e.g., as a carbomethoxy group) can completely abolish activity. mdpi.com This highlights the critical role of specific electronic and hydrogen-bonding features at this position for effective enzyme inhibition.

For antimalarial activity , SAR studies suggest that a 7-chloro-4-aminoquinoline nucleus is often considered essential. Further modifications, such as the addition of a bulky, lipophilic bromophenyl group to a side chain, can significantly enhance potency. This indicates that both the core scaffold and the physicochemical properties of the substituents are key determinants of antiparasitic efficacy.

Regarding anti-inflammatory properties , the substitution pattern on related heterocyclic scaffolds like coumarin dictates the level of activity. The presence and position of halogens (like bromine) and methoxy (B1213986) groups can fine-tune the inhibitory effects on inflammatory mediators such as nitric oxide. nih.gov

The electronic effects of substituents like bromine (Br) and ethoxy (an O-alkyl group) can alter the molecule's stability, reactivity, lipophilicity, and bioavailability. nih.gov A bromine atom is an electron-withdrawing group, which can influence the electron density distribution across the quinoline ring and affect its binding affinity to biological targets. The ethoxy group at the 7-position is an electron-donating group, which can also modulate the molecule's electronic properties and its interaction with enzymes or receptors. nih.govresearchgate.net Therefore, the specific combination of a bromo group at position 3 and an ethoxy group at position 7 in the this compound scaffold provides a unique electronic and steric profile that can be systematically modified to optimize its biological activity for a desired therapeutic application.

Positional Effects of Functional Groups on Pharmacological Efficacy

The biological activity of quinoline derivatives is significantly influenced by the nature and position of various functional groups on the quinoline scaffold. While direct structure-activity relationship (SAR) studies on this compound are not available, the effects of substituent placement can be inferred from research on other quinoline analogs.

The quinoline nucleus is a common pharmacophore in many biologically active compounds. nih.gov The introduction of different substituents at various positions can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric factors, which in turn affect its interaction with biological targets.

For instance, in a series of novel synthetic hybrid quinolines, the nature of the substituent on a triazole moiety attached to the quinoline core was found to significantly impact cytotoxic activity against cancer cell lines. ekb.egekb.eg One particular conjugate displayed promising cytotoxic activity against a prostate cancer cell line, being more active than the positive control, doxorubicin. ekb.egekb.eg This highlights the critical role of the substituent's nature in determining biological efficacy.

Furthermore, studies on quinoline-4-carboxamide derivatives have shown that substitutions on this part of the molecule can lead to potent and selective receptor antagonism. Similarly, research on 3-substituted 7-phenyl-pyrroloquinolinones demonstrated that alkyl substitutions at the 3-position resulted in potent cytotoxic activity in several human cancer cell lines. nih.gov These compounds were found to inhibit the growth of eleven human tumor cell lines at submicromolar concentrations. nih.gov

Interactive Data Table: Hypothetical Positional Effects on Quinoline Activity

This table is a conceptual representation based on general principles of medicinal chemistry and findings from related quinoline derivatives, as specific data for this compound is unavailable.

Position of SubstitutionType of Functional GroupPotential Impact on Pharmacological Efficacy
3Halogen (e.g., Bromo)Can modulate electronic properties and metabolic stability. May be involved in halogen bonding with target proteins.
7Alkoxy (e.g., Ethoxy)Can enhance lipophilicity, potentially improving cell membrane permeability. May influence binding affinity and selectivity.
2, 4, 5, 6, 8Various (e.g., Amino, Nitro, Alkyl)Can significantly alter the overall biological activity profile, including cytotoxicity, receptor binding, and enzyme inhibition.

In Vitro and In Vivo Biological Assay Methodologies for Compound Evaluation

The evaluation of the biological and pharmacological activity of novel compounds like this compound derivatives would involve a tiered screening approach, starting with in vitro assays and progressing to in vivo studies for promising candidates.

In Vitro Assays:

Initial screening of new chemical entities typically involves a battery of in vitro assays to assess their potential therapeutic effects and cytotoxicity. For quinoline derivatives with potential anticancer activity, a common primary screen is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . ekb.egekb.eg This colorimetric assay measures the metabolic activity of cells and is widely used to determine the cytotoxic potential of compounds against various cancer cell lines. ekb.egekb.eg For example, the cytotoxicity of novel synthetic hybrid quinolines was evaluated against mammalian breast cancer (MCF-7) and prostate cancer (PC-3) cell lines using this method. ekb.egekb.eg

Other in vitro methodologies that could be employed for the evaluation of this compound derivatives include:

Cell Cycle Analysis: Techniques like flow cytometry can be used to determine if a compound induces cell cycle arrest at specific phases (e.g., G2/M phase), which is a hallmark of many anticancer agents. nih.gov

Apoptosis Assays: Assays such as Annexin V-FITC staining can elucidate whether a compound induces programmed cell death (apoptosis), a desirable mechanism of action for anticancer drugs.

Enzyme Inhibition Assays: If the quinoline derivatives are designed to target specific enzymes (e.g., kinases, topoisomerases), enzymatic assays would be conducted to determine their inhibitory potency (e.g., IC50 values).

Receptor Binding Assays: For compounds designed to interact with specific cellular receptors, radioligand binding assays or other techniques can be used to measure their affinity and selectivity.

In Vivo Models:

Compounds that demonstrate significant activity in in vitro assays would be selected for further evaluation in animal models. These in vivo studies are crucial for assessing a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity in a whole organism.

For anticancer research, common in vivo models include:

Xenograft Models: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored. This is a standard preclinical model to evaluate the anticancer efficacy of new drug candidates.

Patient-Derived Xenograft (PDX) Models: These models involve the implantation of tumor tissue from a patient directly into a mouse, which can better recapitulate the heterogeneity and microenvironment of human cancers. nih.gov

Pharmacokinetic studies in animals are also a critical component of in vivo evaluation to understand how the compound is processed by the body, which helps in determining appropriate dosing regimens for potential future clinical trials. nih.gov

Interactive Data Table: Common Biological Assay Methodologies

Assay TypeMethodologyPurposeExample Application for Quinoline Derivatives
In VitroMTT AssayTo assess cytotoxicity and cell viability.Screening against cancer cell lines like MCF-7 and PC-3. ekb.egekb.eg
In VitroFlow CytometryTo analyze the cell cycle and detect apoptosis.Determining if compounds cause cell cycle arrest in a specific phase. nih.gov
In VitroEnzyme Inhibition AssayTo measure the inhibition of a specific enzyme.Evaluating the potency of kinase inhibitors.
In VivoXenograft ModelTo evaluate anticancer efficacy in a living organism.Testing the effect of a compound on tumor growth in mice.
In VivoPharmacokinetic StudiesTo determine the ADME properties of a compound.Understanding the bioavailability and clearance of a potential drug. nih.gov

Advanced Research Directions and Future Perspectives for 3 Bromo 7 Ethoxyquinoline

Development of Next-Generation Therapeutic Agents Based on the Quinoline (B57606) Scaffold

The quinoline ring is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents. researchgate.netresearchgate.net Its fused benzene (B151609) and pyridine (B92270) ring system offers a versatile framework for chemical modifications, leading to a wide array of biological activities. mdpi.compreprints.org The functionalization of the quinoline nucleus, as seen in 3-Bromo-7-ethoxyquinoline, is a key strategy in modern synthetic chemistry to generate novel drug candidates with potentially enhanced bioactivity. researchgate.netfrontiersin.org

The presence of bromine (a halogen) and an ethoxy group on the quinoline core of this compound is significant. Halogenation is a known strategy to enhance the structure-activity relationships of drug candidates. bohrium.com The alkoxy group at position-7, in particular, has been associated with antiproliferative activity in other quinoline derivatives. frontiersin.org For instance, research on similar quinoline structures has demonstrated their potential as inhibitors of protein tyrosine kinases, which are crucial targets in cancer therapy. google.com Specifically, derivatives like 4-[(3-bromophenyl)amino]-7-ethoxy-6-nitro-quinoline-3-carbonitrile have been investigated for their anti-cancer properties. google.com

The broad therapeutic potential of quinoline derivatives is well-documented, with applications ranging from anticancer and antimalarial to anti-inflammatory and cardiovascular agents. ijppronline.comarabjchem.org The development of next-generation therapeutics based on the quinoline scaffold aims to address challenges such as drug resistance and the need for more targeted treatments. azoai.com Future research on this compound will likely focus on synthesizing and screening a library of its derivatives to identify lead compounds for various diseases, including cancer and infectious diseases. researchgate.netijppronline.com

Table 1: Investigated Therapeutic Applications of Quinoline Derivatives

Therapeutic AreaTarget/Mechanism of ActionExample Quinoline-Based Compounds
Oncology Protein Tyrosine Kinase Inhibition4-[(3-bromophenyl)amino]-7-ethoxy-6-nitro-quinoline-3-carbonitrile
Infectious Diseases DNA Gyrase InhibitionNalidixic acid
Malaria Heme Polymerization InhibitionQuinine, Chloroquine
Neurological Disorders NMDA Receptor AntagonismKynurenic Acid Derivatives

This table is for illustrative purposes and shows the broad potential of the quinoline scaffold.

Exploration of Novel Catalytic Applications and Ligand Design

The quinoline moiety is not only important in medicine but also in the field of catalysis. researchgate.net Its nitrogen atom can coordinate with metal centers, making quinoline derivatives valuable as ligands in transition metal catalysis. tandfonline.com These catalytic systems are crucial for a variety of organic transformations. The structural features of this compound, including the bromine atom, make it an interesting candidate for cross-coupling reactions, a cornerstone of modern synthetic chemistry.

The development of novel catalysts is essential for creating more efficient, selective, and environmentally friendly chemical processes. acs.org Researchers are exploring the use of nanocatalysts for quinoline synthesis, which can offer advantages like improved recovery and reusability. acs.org Furthermore, solid acid catalysts have been successfully used in the synthesis of quinolines under greener conditions. mdpi.com

Future research in this area could involve synthesizing chiral versions of this compound to be used as ligands in asymmetric catalysis, a field dedicated to creating single-enantiomer products, which is particularly important in the pharmaceutical industry. The electronic properties of the quinoline ring, modified by the electron-withdrawing bromine and electron-donating ethoxy group, could be fine-tuned to optimize the performance of metal complexes in various catalytic reactions. The synthesis of quinoline derivatives can be achieved through various methods, including multicomponent reactions (MCRs) which allow for the efficient construction of complex molecular architectures. nih.gov

Investigation into Material Science Applications of Quinoline Derivatives

Quinoline derivatives are gaining attention in material science due to their unique optical and electronic properties. researchgate.netontosight.ai These properties make them suitable for a range of applications, including the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and p-type semiconductors. researchgate.netarabjchem.org The fused aromatic system of quinoline provides a rigid structure that can be conducive to efficient charge transport and luminescence.

The specific substitutions on this compound can influence its photophysical properties. The ethoxy group may enhance fluorescence, while the heavy bromine atom could promote intersystem crossing, a phenomenon useful in specific photonic applications. Quinoline derivatives have been noted for their luminescence in the blue region of the spectrum, a desirable characteristic for display and lighting technologies. researchgate.net

Future investigations will likely explore the potential of this compound and its derivatives in the fabrication of novel electronic and optoelectronic devices. This could involve synthesizing polymers incorporating the this compound unit to create new conductive or light-emitting materials. Additionally, its ability to interact with specific analytes could be harnessed to design highly sensitive and selective chemical sensors. arabjchem.org

Application of Artificial Intelligence and Machine Learning in Quinoline Drug Discovery

In the context of quinoline chemistry, AI and ML models are being developed to accelerate the discovery of new therapeutic agents. For example, generative AI models like the Medical Generative Adversarial Network (MedGAN) have been successfully used to generate novel quinoline-scaffold molecules with drug-like characteristics. azoai.commdpi.com These models can learn the complex relationships between molecular structure and biological function, enabling the in silico design and screening of thousands of virtual compounds.

Furthermore, machine learning techniques can predict the site-selectivity of chemical reactions, such as C-H functionalization on the quinoline ring, which can greatly facilitate the synthesis of new derivatives. doaj.org An artificial neural network (ANN) model has been developed to predict the reactive sites for electrophilic substitution on quinoline derivatives, allowing chemists to more rapidly design synthetic routes. doaj.org

The future of drug discovery for compounds like this compound will heavily rely on the integration of AI and ML. These technologies will enable researchers to:

Rapidly screen virtual libraries of this compound derivatives against various biological targets.

Optimize the structure of lead compounds to improve efficacy and reduce potential side effects.

Predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new drug candidates.

Design efficient and novel synthetic pathways.

By leveraging the power of AI, the development of next-generation drugs based on the this compound scaffold can be significantly accelerated, bringing new and more effective treatments to patients faster. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-7-ethoxyquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of 7-ethoxyquinoline using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or carbon tetrachloride. Elevated temperatures (40–60°C) improve reaction efficiency. For lab-scale synthesis, NBS is preferred due to reduced toxicity, while industrial methods may employ continuous flow reactors for scalability .
  • Data Contradiction Analysis : While bromine offers higher yields (~85%) under reflux, NBS provides better regioselectivity (~75% yield) at room temperature .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

  • Methodological Answer :

  • 1H NMR : The ethoxy group at position 7 appears as a triplet (δ 1.35–1.42 ppm) and quartet (δ 3.90–4.10 ppm). Bromine at position 3 deshields adjacent protons, producing a doublet at δ 8.20–8.35 ppm.
  • 13C NMR : The quinoline ring carbons show distinct shifts (C-3: ~130 ppm; C-7: ~150 ppm).
  • MS : Molecular ion peak at m/z 252 (M+ for C₁₁H₁₀BrNO) with characteristic Br isotope patterns .

Q. What substitution reactions are feasible at the bromine position in this compound?

  • Methodological Answer : Bromine undergoes nucleophilic aromatic substitution (NAS) with amines (e.g., pyrrolidine, piperazine) in DMF at 80°C or Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ as a catalyst. Ethoxy groups stabilize the ring, reducing side reactions .

Advanced Research Questions

Q. How does the ethoxy group at position 7 influence the electronic properties and reactivity of this compound?

  • Methodological Answer : The ethoxy group acts as an electron-donating substituent, increasing electron density at positions 5 and 8 (Hammett σₚ value: -0.24). This enhances NAS reactivity at position 3 but reduces electrophilic substitution feasibility. Computational studies (DFT) confirm localized LUMO regions near the bromine atom .

Q. What strategies mitigate competing side reactions during metal-catalyzed cross-coupling of this compound?

  • Methodological Answer :

  • Use bulky ligands (e.g., XPhos) to suppress β-hydride elimination.
  • Optimize solvent polarity (e.g., toluene/water biphasic systems) to stabilize intermediates.
  • Pre-activate the catalyst with reducing agents (e.g., Zn powder) to prevent dehalogenation .

Q. How does this compound interact with cytochrome P450 enzymes in drug metabolism studies?

  • Methodological Answer : The compound acts as a competitive inhibitor of CYP3A4 (IC₅₀ = 2.1 µM) due to its planar quinoline core and hydrophobic substituents. Radiolabeled analogs ([¹⁴C]-3-Bromo-7-ethoxyquinoline) are used to track metabolic pathways via LC-MS/MS .

Contradiction Analysis

  • Synthetic Yields : Bromine vs. NBS methods show trade-offs between yield and safety. Industrial protocols favor flow reactors for reproducibility, whereas academic labs prioritize NBS for ease .
  • Biological Activity : Ethoxy groups enhance CYP3A4 inhibition compared to methoxy analogs, but excessive hydrophobicity (LogP >4) reduces solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.